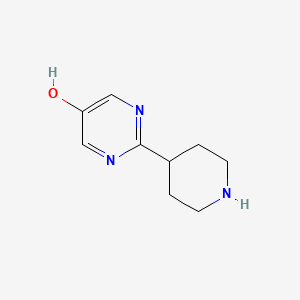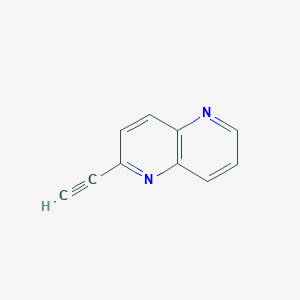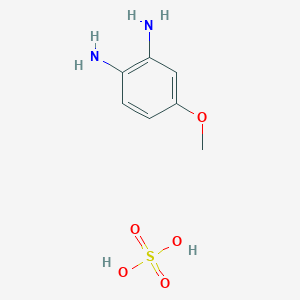
3,4-Diaminoanisole sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybenzene-1,2-diamine sulfate: is an organic compound with the molecular formula C7H10N2O. It is a derivative of benzene, featuring two amino groups (-NH2) and a methoxy group (-OCH3) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxybenzene-1,2-diamine sulfate can be synthesized through the reduction of 3-nitro-4-methoxyaniline using iron powder in the presence of acetic acid. The reaction involves the following steps :
- Dissolve 3-nitro-4-methoxyaniline in acetic acid.
- Add iron powder to the solution and stir for 0.5 hours.
- Heat the mixture to 60°C and maintain the temperature until the reaction is complete, indicated by the disappearance of the yellow color of the nitro compound.
- Filter the mixture to remove the iron residues and isolate the product.
Industrial Production Methods
In industrial settings, the synthesis of 4-methoxybenzene-1,2-diamine sulfate may involve more efficient catalytic hydrogenation processes to reduce the nitro group to an amino group. This method ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxybenzene-1,2-diamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be further reduced to form more reduced amines.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: More reduced amines.
Substitution: Acylated or alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Methoxybenzene-1,2-diamine sulfate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-methoxybenzene-1,2-diamine sulfate involves its ability to undergo various chemical transformations. The amino groups can participate in nucleophilic substitution reactions, while the methoxy group can influence the electronic properties of the benzene ring, making it more reactive towards electrophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzene-1,3-diamine sulfate: Similar structure but with amino groups at different positions.
4-Methoxybenzene-1,2-diamine hydrochloride: Similar compound with a different counterion (hydrochloride instead of sulfate).
Uniqueness
4-Methoxybenzene-1,2-diamine sulfate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers and other related compounds. The presence of both amino and methoxy groups allows for versatile chemical transformations and applications in various fields.
Propiedades
Número CAS |
1084893-44-6 |
|---|---|
Fórmula molecular |
C7H12N2O5S |
Peso molecular |
236.25 g/mol |
Nombre IUPAC |
4-methoxybenzene-1,2-diamine;sulfuric acid |
InChI |
InChI=1S/C7H10N2O.H2O4S/c1-10-5-2-3-6(8)7(9)4-5;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) |
Clave InChI |
IFRRTEATDMUHHE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)

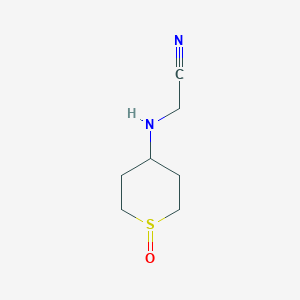
![Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15222793.png)
![(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one](/img/structure/B15222795.png)
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)
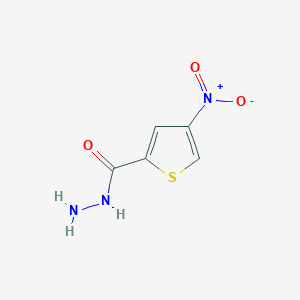
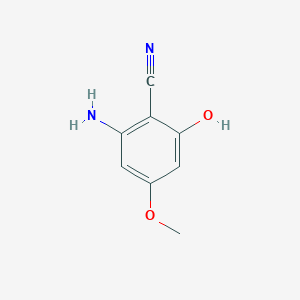


![Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15222840.png)
![2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B15222859.png)
